molecular formula C15H15N3O4 B7896603 2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)amino]benzoic acid

2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)amino]benzoic acid

Cat. No.: B7896603
M. Wt: 301.30 g/mol
InChI Key: WEEVUQWAYDQSOK-UHFFFAOYSA-N
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Description

2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)amino]benzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is identified by its unique chemical structure and has been the subject of numerous studies aimed at understanding its synthesis, reactions, and applications.

Preparation Methods

The synthesis of 2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)amino]benzoic acid involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often protected by patents, general methods include:

    Synthetic Routes: The compound is typically synthesized through a series of organic reactions that may involve the use of catalysts, solvents, and specific temperature and pressure conditions.

    Reaction Conditions: The reactions are carried out under controlled conditions to ensure the purity and yield of the compound. This may include maintaining specific pH levels, using inert atmospheres, and employing purification techniques such as chromatography.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems and quality control measures ensures consistency in the production process.

Chemical Reactions Analysis

2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, resulting in the replacement of specific functional groups within the molecule.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and controlled temperatures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)amino]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: In chemistry, the compound is used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It may serve as a tool for probing biological pathways and mechanisms.

    Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals, materials, and other products. Its properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)amino]benzoic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups may include CID 63015 and CID 63014. These compounds share some chemical properties but differ in their specific interactions and applications.

    Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This makes it suitable for applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-12-6-5-8(7-10(12)14(21)22)16-15-17-11-4-2-1-3-9(11)13(20)18-15/h5-7,19H,1-4H2,(H,21,22)(H2,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEVUQWAYDQSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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